3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorobenzylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to appropriate electrophilic reagents. One efficient method includes the reaction of 4-amino-3-mercapto-1,2,4-triazole with 4-chlorobenzyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the triazole or pyrimidine rings.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or pyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds also contain a triazole ring and have diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorobenzylsulfanyl group differentiates it from other triazolopyrimidine derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C12H13ClN4S |
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Molecular Weight |
280.78 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H13ClN4S/c13-10-4-2-9(3-5-10)8-18-12-16-15-11-14-6-1-7-17(11)12/h2-5H,1,6-8H2,(H,14,15) |
InChI Key |
OQSIEOCUPKWECG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NN=C(N2C1)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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